Acynonapyr

Catalog No.
S823093
CAS No.
1332838-17-1
M.F
C24H26F6N2O3
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acynonapyr

CAS Number

1332838-17-1

Product Name

Acynonapyr

IUPAC Name

(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane

Molecular Formula

C24H26F6N2O3

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?

InChI Key

GIDAJLLAARKRMS-DFNIBXOVSA-N

SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F

Isomeric SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F

The exact mass of the compound Acynonapyr is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acynonapyr (CAS: 1332838-17-1) is a novel N-pyridyloxy azabicycle derivative and the defining member of the IRAC Group 33 acaricides. It functions as a highly selective modulator of small-conductance calcium-activated potassium channels (KCa2), representing a completely distinct mode of action from conventional agrochemicals [1]. For industrial and scientific buyers, Acynonapyr is primarily procured as a high-purity analytical reference standard for pesticide residue monitoring, as an active pharmaceutical ingredient (API) for advanced agrochemical formulations, or as a specialized pharmacological probe in invertebrate neurotoxicology . Its distinct structural features, including a C3-bridged azabicyclic core and an oxyamine linkage, confer high photostability and specific binding affinity that drive its utility in environments where traditional agents fail [1].

Generic substitution of Acynonapyr fails in both agricultural formulation and neuropharmacological research due to its exclusive target-site specificity. Attempting to substitute Acynonapyr with conventional acaricides like bifenazate or abamectin is ineffective in resistant populations, as those agents target mitochondrial electron transport or glutamate-gated chloride channels, which are highly susceptible to established genetic mutations (e.g., cytochrome b G132A) [1]. In laboratory settings, substituting Acynonapyr with standard mammalian KCa2 channel blockers, such as apamin, results in assay failure because mammalian probes exhibit weak or negligible binding affinity for invertebrate TurKCa2 channels [2]. Consequently, Acynonapyr cannot be interchanged with either broad-spectrum acaricides or generic potassium channel modulators without compromising efficacy or experimental validity.

Invertebrate KCa2 Channel Affinity and Selectivity

In whole-cell patch-clamp recordings of HEK293 cells expressing the Tetranychus urticae calcium-activated potassium channel (TurKCa2), Acynonapyr acts as a potent blocker, whereas standard mammalian KCa2 modulators fail to elicit a strong response [1]. Acynonapyr inhibits TurKCa2 currents with a pEC50 of 6.78 ± 0.21 (165 nM). In direct contrast, the widely used mammalian KCa2 blocker apamin (at 1 µM) exhibits only weak inhibitory activity, and the mammalian activator NS309 (at 10 µM) fails to activate the channel entirely [1].

Evidence DimensionKCa2 channel inhibition (pEC50 / response)
Target Compound DataAcynonapyr (pEC50 = 165 nM against TurKCa2)
Comparator Or BaselineApamin (weak inhibition at 1 µM) / NS309 (no activation at 10 µM)
Quantified DifferenceAcynonapyr provides nanomolar inhibition of invertebrate KCa2, whereas standard mammalian probes are ineffective at micromolar concentrations.
ConditionsWhole-cell patch-clamp recordings in TurKCa2-expressing HEK293 cells.

Procurement of Acynonapyr is mandatory for researchers requiring a reliable, high-affinity pharmacological probe for invertebrate KCa2 channels where mammalian-specific tools fail.

Field Efficacy Against Multiple-Resistant Strains

Acynonapyr demonstrates sustained efficacy against spider mite populations that have developed severe resistance to other modern acaricides, such as the IRAC Group 30 agent fluxametamide [1]. In bioassays against the highly resistant BK-1 chrysanthemum field strain, fluxametamide application resulted in only 12.0% mortality (Resistance Ratio = 32.6). In the same strain, Acynonapyr maintained a 74.7% mortality rate (Resistance Ratio = 6.9), while achieving 94.6%–100% mortality in less resistant populations[1].

Evidence DimensionAdult female mortality rate in resistant field strains
Target Compound DataAcynonapyr (74.7% mortality in BK-1 strain)
Comparator Or BaselineFluxametamide (12.0% mortality in BK-1 strain)
Quantified DifferenceAcynonapyr achieved a >60% higher absolute mortality rate in the multiple-resistant BK-1 population compared to a leading alternative.
ConditionsRecommended application concentrations on Tetranychus urticae female adults on leaf discs.

Formulators and agricultural buyers must select Acynonapyr to ensure viable control in environments where target-site mutations have rendered Group 30 and conventional acaricides ineffective.

Analytical Standard Purity for Regulatory Compliance

For environmental monitoring and Maximum Residue Limit (MRL) enforcement, the use of certified Acynonapyr reference standards is required over technical-grade material . Certified standards are validated via quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) to guarantee ≥98.0% purity . Utilizing crude or uncertified synthesis mixtures introduces matrix interferences and calibration errors during LC-MS/MS analysis, which can lead to regulatory non-compliance in food safety testing.

Evidence DimensionAssay purity and analytical reproducibility
Target Compound DataCertified Acynonapyr Standard (≥98.0% purity via qNMR/HPLC)
Comparator Or BaselineTechnical-grade or crude synthesis mixtures (variable/uncertified purity)
Quantified DifferenceCertified standards guarantee a minimum 98.0% purity threshold, eliminating the unquantified impurity profiles of crude alternatives.
ConditionsPesticide residue analysis and LC-MS/MS instrument calibration.

Analytical laboratories must procure certified, high-purity Acynonapyr standards to ensure accurate, legally defensible residue quantification for agricultural exports.

Invertebrate Neurotoxicology and Ion Channel Research

Driven by its nanomolar affinity (pEC50 = 165 nM) for TurKCa2 and lack of activity on mammalian channels, Acynonapyr is the optimal pharmacological probe for isolating and studying small-conductance calcium-activated potassium channels in arthropod models [1].

Advanced Agrochemical Formulation for IPM Systems

Because Acynonapyr circumvents the resistance mechanisms affecting fluxametamide and bifenazate, it serves as a critical active ingredient in formulating next-generation acaricides for Integrated Pest Management (IPM) programs, particularly in greenhouses with multiple-resistant mite populations [2].

Pesticide Residue Monitoring and MRL Calibration

Utilizing high-purity (≥98.0%) Acynonapyr reference standards is essential for analytical laboratories conducting LC-MS/MS testing to verify compliance with international Maximum Residue Limits (MRLs) in exported crops such as strawberries, tea, and ornamentals.

XLogP3

7.2

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 08-16-2023

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